Structural Divergence from Venetoclax: Missing Pharmacophores Essential for Bcl-2 Inhibition
The target compound (MW 326.43 g/mol, C20H26N2O2) is frequently listed by vendors as Venetoclax, yet the clinically approved Venetoclax has a molecular formula of C45H50ClN7O7S and MW 868.44 g/mol [1][2]. The target compound lacks the 7-azaindole ether, piperazine bridge, 4-chlorophenyl-cyclohexene moiety, and nitro-aryl sulfonamide that are collectively required for Bcl-2 binding (Venetoclax Ki < 0.010 nM for Bcl-2) [2]. No direct Bcl-2 inhibition data are available for this compound.
| Evidence Dimension | Molecular weight and key structural features |
|---|---|
| Target Compound Data | MW 326.43 g/mol; phenoxy-butanamide scaffold with sec-butyl and 4-aminophenyl substituents only |
| Comparator Or Baseline | Venetoclax (ABT-199): MW 868.44 g/mol; contains aza-indole, piperazine, chlorophenyl-cyclohexene, and sulfonamide pharmacophores |
| Quantified Difference | MW difference: 542.01 g/mol (Venetoclax is 2.66× larger); 5 critical pharmacophores absent in target compound |
| Conditions | Structural comparison based on PubChem and primary literature |
Why This Matters
Procurement of this compound under the mistaken assumption that it is Venetoclax will yield a structurally unrelated molecule devoid of the pharmacophores required for Bcl-2 inhibition, invalidating any downstream biological assay or in vivo study.
- [1] PubChem. Compound Summary for CID 46735880. https://pubchem.ncbi.nlm.nih.gov/compound/1020055-97-3 View Source
- [2] Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor. Nature Medicine, 19(2), 202–208. https://doi.org/10.1038/nm.3048 View Source
